N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl}-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide (referred to as US9580418, Example 8) is a small organic molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of US9580418, Example 8 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a coupling reaction with the piperidine derivative.
Attachment of the Naphthyridine Core: The naphthyridine core is attached through a condensation reaction with the pyridine derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of US9580418, Example 8 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the compound is produced in sufficient quantities for research and development .
Chemical Reactions Analysis
Types of Reactions
US9580418, Example 8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogens, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
US9580418, Example 8 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of US9580418, Example 8 involves its interaction with specific molecular targets within cells. It binds to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
US9580418, Example 8 can be compared with other similar compounds, such as:
N-{4-[(3R,4R,5S)-3-Amino-5-cyclopropyl-4-hydroxypiperidin-1-yl]pyridin-3-yl}-7-(1-oxa-8-aza spiro[4.5]dec-8-yl)-1,5-naphthyridine-2-carboxamide: (US9580418, Example 42)
N-{4-[(3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl}-7-(tetrahydro-2H-pyran-4-yl)quinoline-2-carboxamide: (US9580418, Example 11)
These compounds share similar core structures but differ in their functional groups and specific substitutions, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C24H29N7O3 |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-7-morpholin-4-yl-1,5-naphthyridine-2-carboxamide |
InChI |
InChI=1S/C24H29N7O3/c1-15-13-31(14-17(25)23(15)32)22-4-5-26-12-21(22)29-24(33)19-3-2-18-20(28-19)10-16(11-27-18)30-6-8-34-9-7-30/h2-5,10-12,15,17,23,32H,6-9,13-14,25H2,1H3,(H,29,33)/t15-,17+,23+/m0/s1 |
InChI Key |
SSNIKHVUFVVWIH-XSSDXNQZSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC4=C(C=C3)N=CC(=C4)N5CCOCC5 |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC4=C(C=C3)N=CC(=C4)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.